N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide
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Overview
Description
N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as azepane derivatives and thiophene derivatives. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation, under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. Continuous flow chemistry and automated synthesis platforms may also be utilized to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the azepane ring may produce different amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that recognize and bind to the compound. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-benzylethanediamide include other oxalamide derivatives, azepane-containing compounds, and thiophene-based molecules.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-benzyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c25-20(22-14-17-8-4-3-5-9-17)21(26)23-15-19(18-10-13-27-16-18)24-11-6-1-2-7-12-24/h3-5,8-10,13,16,19H,1-2,6-7,11-12,14-15H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDGJFBMEXIECL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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